molecular formula C14H12N2O2S B13525392 N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

Cat. No.: B13525392
M. Wt: 272.32 g/mol
InChI Key: ISLPBFPTFIFTEM-UHFFFAOYSA-N
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Description

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is an organic molecule with the molecular formula C14H12N2O2S and a molecular weight of 272.3 g/mol. This compound has garnered interest due to its potential biological properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide typically involves the reaction of 4-aminophenylthiophene-3-carboxamide with prop-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(prop-2-enamido)phenyl]thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.

    N-[4-(prop-2-enamido)phenyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is unique due to the specific positioning of the carboxamide group on the thiophene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[4-(prop-2-enoylamino)phenyl]thiophene-3-carboxamide

InChI

InChI=1S/C14H12N2O2S/c1-2-13(17)15-11-3-5-12(6-4-11)16-14(18)10-7-8-19-9-10/h2-9H,1H2,(H,15,17)(H,16,18)

InChI Key

ISLPBFPTFIFTEM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC=C2

Origin of Product

United States

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